REACTION_CXSMILES
|
C([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([NH2:13])=[S:12])=[CH:6][CH:5]=1)(O)=O.CC(C)N=C=NC(C)C>CN(C=O)C>[C:7]1([NH:10][C:11]([NH2:13])=[S:12])[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Aminopropylsilylated glass surfaces purified with compressed air (2.5×7.5 cm; Sigma, Silane-Prep™, S4651)
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
ADDITION
|
Details
|
The glass surfaces thus treated
|
Type
|
WASH
|
Details
|
were then washed five times
|
Type
|
CUSTOM
|
Details
|
for 3 minutes
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
After washing three times for three minutes each using respectively 30 mL of DCM at room temperature
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
the glass surfaces were dried
|
Type
|
CUSTOM
|
Details
|
stored at 4° C. until further use
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |